2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Description
Contextualization within Modern Amine and Piperidine (B6355638) Chemistry Research
Amines and piperidine derivatives are fundamental building blocks in modern organic chemistry, with piperidine-containing compounds being prevalent in a vast number of pharmaceuticals and bioactive molecules. mdpi.com The study of novel amine and piperidine structures is a continuous effort to expand the toolbox of synthetic chemists and to discover molecules with new or improved functionalities.
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (B173736), with its molecular formula C₉H₂₀N₂ and a molar mass of 156.27 g/mol , fits squarely within this research paradigm. smolecule.comchemicalbook.com It is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry. smolecule.com Its structure, featuring a tertiary amine integrated into a piperidine ring and a primary amine on an ethyl side chain, offers multiple reactive sites for chemical modification. This dual functionality allows it to be a versatile scaffold for the construction of more complex molecules. General synthetic routes to compounds of this nature often involve nucleophilic substitution or reduction reactions. smolecule.com
Significance of the 2,6-Dimethylpiperidine (B1222252) Moiety in Synthetic and Mechanistic Studies
The 2,6-dimethylpiperidine moiety is a critical component that imparts distinct properties to the entire molecule. The two methyl groups at the 2 and 6 positions of the piperidine ring introduce significant steric hindrance. This steric bulk can influence the stereochemical outcome of reactions, making the moiety a valuable tool in stereoselective synthesis. mdpi.com The conformational properties of the 2,6-dimethylpiperidine ring are of considerable interest, with the cis and trans isomers exhibiting different spatial arrangements of the methyl groups, which in turn affects their reactivity and interaction with other molecules. wikipedia.org
The specific arrangement of the substituents on the piperidine ring in this compound gives it unique chemical and biological properties that differ from its analogs. smolecule.com This structural specificity is a key area of investigation in mechanistic studies, where researchers aim to understand how the steric and electronic properties of the 2,6-dimethylpiperidine group influence reaction pathways and biological target interactions. nih.gov For instance, the hindered nature of the tertiary amine can make it a non-nucleophilic base, a useful characteristic in certain synthetic transformations. wikipedia.org
Current Research Trajectories and Identification of Key Unexplored Scientific Avenues
Current research involving this compound and its derivatives is multifaceted. One significant trajectory is its application in medicinal chemistry. Studies have indicated that derivatives of this compound have potential as antimicrobial agents and may induce apoptosis in some cancer cell lines. smolecule.com Furthermore, there is interest in its role as a ligand in receptor binding studies, with investigations into its potential as an acetylcholinesterase inhibitor for applications in neuropharmacology. smolecule.com The compound has also been explored as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Another research avenue is its use in materials science, specifically in the area of corrosion inhibition. Complexes formed with this compound have demonstrated the ability to inhibit corrosion on metal surfaces. smolecule.com
Despite the ongoing research, several scientific avenues remain relatively unexplored. A deeper, systematic investigation into the synthesis of a wide array of derivatives and the subsequent screening for a broader range of biological activities could yield novel therapeutic leads. Mechanistic studies to fully elucidate the structure-activity relationships of its derivatives are also warranted. For example, a detailed exploration of how the stereochemistry of the 2,6-dimethylpiperidine moiety influences biological target affinity and efficacy could lead to the design of more potent and selective drugs. Furthermore, the catalytic potential of metal complexes incorporating this compound as a ligand is an area that could be further developed.
Below is a table summarizing some of the key properties and research areas associated with this compound.
| Property/Application | Description |
| Molecular Formula | C₉H₂₀N₂ |
| Molar Mass | 156.27 g/mol |
| Primary Use | Building block in organic synthesis and medicinal chemistry |
| Potential Biological Activities | Antimicrobial, Anticancer (apoptosis induction), Acetylcholinesterase inhibition |
| Materials Science Application | Corrosion inhibition |
| Key Structural Feature | 2,6-dimethylpiperidine moiety providing steric influence |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHMRVHTMHDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389891, DTXSID201293404 | |
| Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-24-4, 1788-35-8 | |
| Record name | 2,6-Dimethyl-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Chemo Enzymatic Approaches to 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine and Its Advanced Analogs
Elucidation of Established Stereoselective and Diastereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in the synthesis of 2,6-disubstituted piperidines due to the potential for multiple stereoisomers. Established methods have focused on enantioselective and diastereoselective approaches to control the configuration of the chiral centers at the C2 and C6 positions of the piperidine (B6355638) ring.
Enantioselective Routes to Chiral 2,6-Dimethylpiperidine (B1222252) Scaffolds
The enantioselective synthesis of the chiral 2,6-dimethylpiperidine core is a critical first step in accessing optically pure 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (B173736). One prominent strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. These auxiliaries, often derived from natural sources, are temporarily incorporated into the synthetic intermediate to guide the formation of one enantiomer over the other. Following the key stereodetermining step, the auxiliary is cleaved to yield the desired chiral piperidine scaffold.
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Various catalytic systems, often employing transition metals complexed with chiral ligands, have been developed for the asymmetric synthesis of piperidine derivatives. These methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries.
Reductive Amination Strategies and Their Stereochemical Control
Reductive amination is a cornerstone in the synthesis of piperidines and the introduction of the N-ethylamine side chain. This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediate. The stereochemical control in this process is highly dependent on the nature of the substrate, the reducing agent, and the reaction conditions.
The double reductive amination of 1,5-dicarbonyl compounds with a primary amine, such as a protected aminoacetaldehyde derivative, can directly lead to the formation of the N-substituted 2,6-dimethylpiperidine ring. The diastereoselectivity of this cyclization is influenced by the substituents on the dicarbonyl precursor and the steric bulk of the amine. Careful selection of the reducing agent, ranging from common hydride sources like sodium borohydride to more specialized reagents, can also influence the stereochemical outcome. For instance, the use of sodium triacetoxyborohydride is common in reductive amination reactions. organic-chemistry.org
Furthermore, to install the ethylamine (B1201723) moiety onto a pre-formed 2,6-dimethylpiperidine ring, a direct reductive amination with a protected aminoacetaldehyde or a related carbonyl compound can be employed. The stereochemistry of the existing chiral centers in the piperidine ring can direct the approach of the incoming electrophile, leading to a diastereoselective alkylation.
Multicomponent Reaction Approaches Incorporating the Piperidine Core
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and convergent route to substituted piperidines. These reactions are advantageous due to their operational simplicity, high atom economy, and the ability to generate molecular diversity rapidly.
Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. For example, a one-pot reaction involving an aldehyde, an amine, and a dienophile can lead to the formation of a tetrahydropyridine intermediate, which can then be reduced to the corresponding piperidine. By carefully selecting the starting materials, it is possible to incorporate the necessary functionalities for the subsequent elaboration to this compound. While direct synthesis of the target molecule via an MCR is not widely reported, the piperidine core can be synthesized and then subsequently functionalized with the ethylamine group.
Development of Novel and Sustainable Synthesis Strategies
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and biocatalytic approaches for the synthesis of piperidine derivatives.
Catalytic Hydrogenation and Hydrosilylation of Pyridine Precursors
The catalytic hydrogenation of substituted pyridine precursors is a direct and atom-economical method for the synthesis of the corresponding piperidines. This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. A variety of heterogeneous and homogeneous catalysts, often based on noble metals such as platinum, palladium, rhodium, and ruthenium, have been shown to be effective for this transformation. The stereoselectivity of the hydrogenation can be influenced by the substitution pattern on the pyridine ring and the choice of catalyst and reaction conditions. For instance, the hydrogenation of 2,6-disubstituted pyridines often leads to the formation of the cis-diastereomer as the major product.
Hydrosilylation, which involves the addition of a silicon hydride across the double bonds of the pyridine ring, followed by hydrolysis, offers a milder alternative to catalytic hydrogenation. This method can be catalyzed by various transition metal complexes and has been shown to be effective for the reduction of pyridines to piperidines.
Organocatalytic and Biocatalytic Approaches to Piperidine Ring Formation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, amino acids, and their derivatives have been successfully employed as organocatalysts in various reactions to construct chiral piperidine rings with high enantioselectivity. These methods avoid the use of potentially toxic and expensive heavy metals, making them an attractive option for sustainable synthesis.
C-H Activation and Oxidative Amination for Derivatization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy for molecular derivatization, minimizing the need for pre-functionalized substrates. For analogs of this compound, C-H activation can be strategically applied to the piperidine ring, offering a direct route to novel substituted compounds.
Rhodium-catalyzed C-H insertion reactions are particularly powerful for the site-selective functionalization of piperidine rings. nih.govresearchgate.net By choosing the appropriate catalyst and directing group, it is possible to introduce functional groups at the C2, C3, or C4 positions. For a 2,6-dimethylpiperidine derivative, functionalization would likely be directed to the less sterically hindered C3 and C4 positions. For instance, rhodium carbenoid intermediates can insert into C-H bonds, allowing for the introduction of ester or other functional moieties. nih.govresearchgate.net
Oxidative amination provides another advanced route for derivatization. Intramolecular oxidative amination of unsaturated amines, catalyzed by transition metals like gold or palladium, can lead to the formation of new heterocyclic rings. nih.govnih.gov While the parent compound is saturated, this methodology becomes highly relevant when synthesizing advanced analogs that might incorporate unsaturation in the ethylamine side chain or in substituents attached to the piperidine ring. A selective iodine-catalyzed Csp³–H amination under visible light has also been shown to be effective for piperidine formation, a strategy that could be adapted for intramolecular cyclization to form polycyclic derivatives. acs.org
A robust platform for the late-stage α-functionalization of N-alkyl piperidines involves a sequence of iminium ion formation followed by nucleophilic addition. nih.gov This is achieved through the controlled α-C–H elimination of cyclic tertiary alkylamine N-oxides, allowing for the selective formation of endo-cyclic iminium ions. nih.gov This intermediate can then be trapped in situ with a variety of carbon-based nucleophiles.
Table 1: Representative Rhodium-Catalyzed C-H Functionalization of N-Alkyl Piperidines (Data based on analogous systems reported in the literature)
| Entry | Catalyst (mol%) | Diazo Compound | Solvent | Temp (°C) | Product | Yield (%) | Ref |
| 1 | Rh₂(OAc)₄ (1) | Methyl phenyldiazoacetate | CH₂Cl₂ | 25 | 2-Substituted Piperidine | 75 | illinois.edu |
| 2 | Rh₂(S-TCPTTL)₄ (1) | Ethyl diazoacetate | Hexane (B92381) | 25 | 2-Substituted Piperidine | 88 | illinois.edu |
| 3 | [Cp*RhCl₂]₂ (2.5) | N/A (alkene coupling) | 1,2-DCE | 110 | 2-Arylated Piperidine | 90 | researchgate.net |
Note: Yields and conditions are illustrative and based on reactions with related N-alkyl piperidine substrates.
Advanced Derivatization and Functionalization Reactions of the Ethylamine Side Chain
The ethylamine side chain of this compound offers multiple avenues for sophisticated derivatization, including selective reactions at the primary amine and manipulation of the piperidine nitrogen to influence reactivity and build complex structures.
The primary amine of the ethylamine side chain is a key site for functionalization due to its higher reactivity compared to the tertiary piperidine nitrogen. This difference in reactivity allows for highly selective modifications.
Acylation: Selective acylation of the primary amine can be achieved under controlled conditions. The use of acylating agents like acyl chlorides or anhydrides at low temperatures in the presence of a non-nucleophilic base allows for the preferential formation of an amide at the primary amine. More advanced methods, such as using potassium acyltrifluoroborates promoted by a chlorinating agent in aqueous media, have shown high chemoselectivity for primary amines over secondary and tertiary amines. organic-chemistry.orgnih.gov This method is tolerant of various functional groups and proceeds rapidly at acidic pH. organic-chemistry.orgnih.gov
Alkylation and Arylation: Reductive amination with aldehydes or ketones provides a straightforward method to introduce alkyl substituents selectively at the primary amine. For more complex aryl or heteroaryl substitutions, Buchwald-Hartwig amination offers a powerful tool, though it may require protection of the primary amine to control reactivity and subsequent deprotection.
Table 2: Chemoselective Acylation of Primary Amines (Data based on general methodologies)
| Acylating Agent | Catalyst/Promoter | Solvent | Conditions | Selectivity for Primary Amine | Ref |
| Acetyl Chloride | Et₃N | CH₂Cl₂ | 0 °C to rt | High | researchgate.net |
| N-Hydroxysuccinimide Ester | None | Aqueous Buffer | rt | Good to High | nih.govrug.nl |
| Potassium Acyltrifluoroborate | N-Chlorosuccinimide (NCS) | THF/Citrate Buffer | pH 3, rt | Excellent | organic-chemistry.orgnih.gov |
| Diacylaminoquinazolinone | None | CH₂Cl₂ | rt | Excellent | researchgate.net |
While less reactive than the primary amine, the tertiary piperidine nitrogen can be manipulated to create advanced and complex structures.
N-Oxide Formation: The piperidine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). acs.org This transformation alters the electronic properties of the ring and serves as a key step in directing regioselective C-H functionalization at the α-position of the piperidine ring via processes like the Polonovski–Potier reaction. acs.org
Quaternization: Alkylation of the piperidine nitrogen with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. This introduces a permanent positive charge and can be used to create ionic liquids or phase-transfer catalysts. Intramolecular quaternization, where a reactive electrophile is tethered to another part of the molecule, can be a strategy for constructing polycyclic systems.
N-Chlorination and Elimination: Treatment of the piperidine moiety with reagents such as calcium hypochlorite can form an N-chloropiperidine derivative. wikipedia.org These intermediates are susceptible to base-induced dehydrohalogenation, which results in the formation of a cyclic imine. wikipedia.org This imine can then be trapped with nucleophiles to introduce substituents at the α-position of the piperidine ring.
The bifunctional nature of this compound, possessing both a primary and a tertiary amine, makes it a valuable building block for the synthesis of complex macrocyclic and polycyclic architectures.
Macrocyclization via the Primary Amine: The primary amine can serve as a nucleophilic handle in macrocyclization reactions. High-dilution condensation with a long-chain dielectrophile, such as a diacyl chloride or a dialkyl halide, can yield macrocycles incorporating the piperidine unit. One sophisticated approach involves trapping a reversible intramolecular imine linkage. nih.gov For example, a peptide or other scaffold containing the this compound moiety and a ketone or aldehyde could form an intramolecular imine, which is then trapped by an external reagent to form a stable macrocyclic ring. nih.gov Multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, are also powerful tools for the convergent synthesis of diverse macrocycles under mild conditions. nih.gov
Polycyclic Derivatives via Intramolecular Cyclization: Polycyclic structures can be synthesized through intramolecular cyclization strategies. nih.gov For this, the ethylamine side chain would first be functionalized with a group capable of reacting with a position on the piperidine ring. For instance, after selective C-H activation and introduction of a leaving group on the piperidine ring, the primary amine (or a derivative thereof) could act as an intramolecular nucleophile to form a new bridged or fused ring system. Radical-mediated cyclizations also offer a pathway to complex polycyclic structures. nih.gov
Chemical Reactivity and Detailed Reaction Mechanisms of 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine
Advanced Studies on Nucleophilic and Basic Properties
The presence of two distinct amine functionalities within the same molecule, each with a different steric and electronic environment, leads to a nuanced profile of nucleophilic and basic properties for 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine (B173736).
Detailed experimental data on the kinetics and thermodynamics of proton transfer for this compound are not extensively documented in the public domain. However, the basicity of the individual amine groups can be estimated by considering related structures. The parent compound, 2,6-dimethylpiperidine (B1222252), has a pKb of approximately 10, indicating moderate basicity. wikipedia.org The steric hindrance provided by the two methyl groups in the 2 and 6 positions of the piperidine (B6355638) ring influences its proton affinity.
The kinetics of proton transfer are also expected to be influenced by the steric environment. The protonation of the tertiary nitrogen within the piperidine ring will likely be slower than the protonation of the more accessible primary amine. The rate of deprotonation will be dependent on the strength of the base used and the solvent system.
Table 1: Estimated Acid-Base Properties of Functional Groups in this compound
| Functional Group | Estimated pKa of Conjugate Acid | Factors Influencing Basicity |
| Primary Ethylamine (B1201723) | ~10.6 | Alkyl group electron donation. |
| Tertiary Piperidine | ~11 (based on 2,6-dimethylpiperidine) | Steric hindrance from methyl groups, potential for intramolecular interactions. |
Note: These are estimated values based on analogous compounds and general chemical principles. Actual values may vary.
The 2,6-dimethylpiperidine moiety provides significant steric bulk around the tertiary nitrogen atom. This steric hindrance diminishes its nucleophilicity, making it a candidate for use as a non-nucleophilic base in organic synthesis. Such bases are valuable in reactions where the base is required to deprotonate a substrate without competing in nucleophilic addition or substitution reactions. While specific examples of this compound being used in this capacity are not widely reported, its structural features are analogous to other well-known sterically hindered bases like 2,2,6,6-tetramethylpiperidine (B32323) (TMP). chemicalbook.com TMP and its derivatives are utilized in deprotonation reactions where a strong yet non-nucleophilic base is essential. chemicalbook.com
The primary amine group, being less sterically hindered, retains its nucleophilic character. This duality could be exploited in specific synthetic strategies, though it also presents a challenge in selectively utilizing only the non-nucleophilic basicity of the tertiary amine.
Investigation of Complexation and Coordination Chemistry
The presence of two nitrogen donor atoms makes this compound a bidentate ligand capable of forming complexes with a variety of metal ions. The coordination behavior is influenced by the steric hindrance of the piperidine ring and the flexibility of the ethylamine side chain.
It can be inferred that this compound would form similar complexes. However, the presence of the two methyl groups on the piperidine ring would likely influence the coordination geometry and the stability of the resulting complexes. The steric bulk may favor the formation of complexes with specific stereochemistries or may lead to longer metal-nitrogen bond distances for the piperidine nitrogen compared to the less hindered primary amine nitrogen.
Table 2: Crystallographic Data for a Related Zinc(II) Complex with 2-(Piperidin-1-yl)ethylamine
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Zn(NCS)₂(C₇H₁₆N₂)] | C₉H₁₆N₄S₂Zn | Monoclinic | P2₁/c | 10.123 | 12.345 | 11.987 | 90 | 105.45 | 90 |
Data from a study on a closely related ligand and is presented for comparative purposes. researchgate.net
The binding of this compound to metal centers is expected to be a dynamic process. The flexible ethyl chain allows the ligand to adopt various conformations to accommodate the coordination preferences of the metal ion. The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio used in the synthesis and the coordination number of the metal ion.
It is likely that 1:1 and 1:2 metal-to-ligand complexes could be formed. In a 1:1 complex, the ligand would act as a bidentate chelate. In a 1:2 complex, two ligand molecules could coordinate to a single metal center, potentially leading to octahedral or other higher-coordination geometries, depending on the size and electronic properties of the metal ion. The kinetics of ligand exchange would be influenced by the strength of the metal-ligand bonds and the steric environment around the metal center.
Mechanistic Elucidation of Reactions Involving the Compound as a Reagent or Intermediate
Detailed mechanistic studies involving this compound as a key reagent or intermediate are not extensively reported. However, based on its structure, it could participate in several types of reactions where its basic and nucleophilic properties are leveraged.
For example, in reactions requiring a bifunctional catalyst with both a basic site and a nucleophilic site, this compound could be of interest. The primary amine could act as a nucleophile to initiate a reaction, while the sterically hindered tertiary amine could act as an internal base to facilitate subsequent steps, such as proton transfer.
In the context of metal-catalyzed reactions, it could serve as a ligand that modulates the reactivity of the metal center. The steric bulk of the 2,6-dimethylpiperidine group could create a specific chiral environment around the metal, potentially leading to applications in asymmetric catalysis. The electronic properties of the ligand, influenced by the two nitrogen donors, would also play a crucial role in the catalytic cycle. Further research is needed to explore and elucidate the mechanistic pathways of reactions involving this intriguing bifunctional molecule.
Pathways in Alkylation, Acylation, and Condensation Reactions
The differing steric and electronic environments of the primary and tertiary amines allow for a high degree of chemoselectivity in common organic reactions.
Alkylation: In alkylation reactions, the primary amine is the principal site of reaction. Its higher accessibility and the presence of two protons make it a more potent nucleophile compared to the sterically encumbered tertiary amine of the piperidine ring. The reaction typically proceeds via a standard nucleophilic substitution (SN2) mechanism where the primary amine attacks an alkyl halide, leading to the formation of a secondary amine. Further alkylation to a tertiary amine or a quaternary ammonium (B1175870) salt is possible but can often be controlled by stoichiometry.
Acylation: Acylation reactions demonstrate remarkable selectivity for the primary amine. This chemoselectivity is a well-documented phenomenon when primary amines compete with secondary or tertiary amines for an acylating agent. researchgate.net The primary amine reacts readily with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. The tertiary amine of the piperidine ring is generally unreactive under these conditions due to severe steric hindrance from the two adjacent methyl groups, which prevents the approach of the acylating agent. Studies on selective acylation show that diacylaminoquinazolinones (DAQs) can be highly effective reagents for selectively acylating primary amines in the presence of secondary amines, a principle that applies directly to this molecule. researchgate.net
Condensation Reactions: The primary amine readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial reaction forms a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). This imine can be subsequently reduced in a one-pot process known as reductive amination to yield a more complex secondary amine. This method is a cornerstone of C-N bond formation. mdpi.com The 2,6-dimethylpiperidine moiety remains intact and serves as a bulky, stereochemically defined substituent on the newly formed amine.
| Reaction Type | Reactant | Product Type | Mechanism Notes |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | SN2 reaction at the primary amine. The tertiary piperidine nitrogen is too sterically hindered to compete effectively. |
| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic acyl substitution. High chemoselectivity for the primary amine over the tertiary amine is observed. researchgate.net |
| Condensation (Reductive Amination) | Aldehyde/Ketone (RCHO/R2CO) | Secondary Amine | Formation of an imine intermediate followed by in-situ reduction (e.g., with NaBH3CN). mdpi.com |
Radical and Photochemical Reactions Involving the Amine Moiety
While ionic reactions at the amine groups are more common, the potential for radical and photochemical reactions exists, particularly drawing from principles observed in related piperidine structures. mdpi.com The amine moiety can influence reactions by stabilizing adjacent radicals or by participating in electron transfer processes.
Radical Reactions: The presence of C-H bonds adjacent (alpha) to the nitrogen atoms makes them susceptible to hydrogen atom abstraction by potent radical initiators. This could lead to the formation of an α-amino radical. Such intermediates are key in reactions like the Hofmann-Löffler-Freytag reaction, although this typically requires an N-haloamine precursor. In the context of this compound, a radical formed on the ethyl bridge could potentially undergo cyclization or rearrangement, though such pathways are speculative without specific experimental data. General studies on piperidine synthesis have explored radical-mediated cyclizations, indicating the compatibility of the piperidine ring system with radical intermediates. mdpi.com
Photochemical Reactions: Under photochemical conditions, amines can participate in photo-induced electron transfer (PET) processes. The lone pair of electrons on the nitrogen can be donated to a photoexcited species, generating a radical cation. The subsequent reactivity would depend on the reaction partners and conditions. Oxidation of the amine functionality to form N-oxides can also occur using strong oxidizing agents, a reaction that can sometimes involve radical intermediates. smolecule.com
Stereochemical Aspects and Chiral Recognition in Reactions
The stereochemistry of the 2,6-dimethylpiperidine ring is a critical feature of the molecule, imparting chirality and influencing its interactions.
The 2,6-dimethylpiperidine fragment can exist as two diastereomers: cis and trans.
In the cis-isomer , both methyl groups are on the same side of the piperidine ring's average plane. This isomer is chiral and exists as a pair of enantiomers ((2R,6S)- and (2S,6R)-), but as it possesses a plane of symmetry, it is a meso compound.
In the trans-isomer , the methyl groups are on opposite sides of the ring. This isomer is also chiral and exists as a pair of enantiomers ((2R,6R)- and (2S,6S)-).
Chiral Recognition: The inherent chirality of the trans-isomer and the defined three-dimensional structure of both isomers make this compound a candidate for applications in chiral recognition. Chiral recognition is the process by which a chiral molecule (the host) selectively interacts with one enantiomer of another chiral molecule (the guest).
The mechanism of recognition involves the formation of transient diastereomeric complexes between the chiral amine and the analyte. These complexes are held together by non-covalent interactions, such as hydrogen bonding (involving the primary amine), dipole-dipole forces, and van der Waals interactions. The difference in the stability and geometry of these diastereomeric complexes leads to observable differences, for instance, in NMR spectroscopy. nih.gov In the presence of a single enantiomer of the chiral amine, the enantiomers of a guest molecule will experience different chemical environments, resulting in separate signals in the NMR spectrum, a phenomenon that can be used to determine enantiomeric excess. nih.gov Theoretical studies on similar systems have established that the energy difference between these diastereomeric complexes is the basis for chiral recognition. researchgate.net
| Isomer | Description | Chirality | Stereochemical Configurations |
|---|---|---|---|
| cis | Methyl groups on the same side of the ring. | Meso (achiral) | (2R,6S) / (2S,6R) - internally compensated |
| trans | Methyl groups on opposite sides of the ring. | Chiral | Exists as a pair of enantiomers: (2R,6R) and (2S,6S) |
Rigorous Theoretical and Computational Investigations of 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular structure, stability, and electronic properties of chemical compounds. For piperidine (B6355638) derivatives, these methods can predict the preferred conformations and provide a detailed picture of the electron distribution.
The conformational landscape of 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine (B173736) is primarily dictated by the piperidine ring's puckering and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. The two methyl groups at the 2 and 6 positions can exist in either axial or equatorial positions. The (R,S)-isomer, also known as the cis-isomer, predominantly exists in a chair conformation with both methyl groups in the equatorial position to alleviate steric hindrance. wikipedia.org
A study on 4-(1-pyrrolidinyl)piperidine (B154721), another N-substituted piperidine, revealed that the energy difference between conformers can be small and solvent-dependent. For the gas phase, the equatorial-equatorial (e-e) form was found to be more stable than the axial-equatorial (a-e) form by a mere 0.061 kcal/mol, as calculated at the B3LYP/6-31G(d) level of theory. researchgate.net This suggests that for this compound, multiple conformations are likely to be populated at room temperature, and the surrounding environment can shift this equilibrium.
Table 1: Calculated Relative Energies of 4-(1-pyrrolidinyl)piperidine Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial-Equatorial (e-e) | 0.000 |
| Axial-Equatorial (a-e) | 0.061 |
| Equatorial-Axial (e-a) | 5.447 |
| Axial-Axial (a-a) | Not reported as a low-energy conformer |
Data from a study on a related N-substituted piperidine derivative, calculated at the B3LYP/6-31G(d) level of theory. researchgate.net
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. mdpi.com
For the closely related compound, 1-amino-2,6-dimethylpiperidine (B1295051) (ADP), DFT calculations have been performed to predict its electronic properties. researchgate.net These calculations provide a valuable reference for what can be expected for this compound. The HOMO and LUMO energies for ADP were calculated, and the resulting energy gap provides insight into its charge transfer characteristics. researchgate.net
Table 2: Theoretical Electronic Properties of a Related Piperidine Derivative
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1-amino-2,6-dimethylpiperidine | B3LYP/6-31+G(d,p) | Not specified | Not specified | Not specified |
Specific values for HOMO, LUMO, and the energy gap for 1-amino-2,6-dimethylpiperidine are mentioned as predicted in the study but not explicitly stated in the provided abstract. researchgate.net
Molecular electrostatic potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms, particularly the terminal amine group, due to the presence of lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles.
Molecular Dynamics Simulations of Compound Behavior in Diverse Environments
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment.
The conformation and reactivity of this compound can be significantly influenced by the solvent. In a polar solvent like water, the ethylamine (B1201723) chain, being hydrophilic, will likely be solvated through hydrogen bonding. This can affect the conformational equilibrium of the piperidine ring and the orientation of the side chain. MD simulations of piperazine-activated MDEA solutions in water have demonstrated the importance of intermolecular interactions in solution, which can be extended to understand the behavior of similar amine compounds. researchgate.netuib.no The solvent can stabilize certain conformers over others, thereby influencing the molecule's average shape and its availability for chemical reactions. For example, a study on 4-(1-pyrrolidinyl)piperidine showed that the mole fractions of its stable conformers are solvent-dependent. researchgate.net
Computational Predictions of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical predictions with experimental data is a crucial step in validating the computational models and confirming the molecular structure.
A detailed experimental and theoretical study on the vibrational and NMR spectra of the closely related 1-amino-2,6-dimethylpiperidine (ADP) has been reported. researchgate.net The molecular geometry was optimized, and harmonic vibrational frequencies were calculated using HF/6-31+G(d,p) and B3LYP/6-31+G(d,p) methods. The calculated frequencies were then compared with experimental FTIR and FT-Raman spectra. researchgate.net Similarly, 1H and 13C NMR chemical shifts were predicted and compared with experimental data. researchgate.net This combined approach of experimental measurement and theoretical calculation allows for a detailed assignment of the observed spectral features. For this compound, a similar integrated approach would be invaluable for confirming its structure and understanding its spectroscopic signatures.
Table 3: Spectroscopic Data for a Related Piperidine Derivative
| Spectrum | Method | Region |
|---|---|---|
| FTIR | Experimental | 4000-400 cm⁻¹ |
| FT-Raman | Experimental | 3500-50 cm⁻¹ |
| NMR | Experimental & Theoretical (B3LYP/6-31+G(d,p)) | ¹H and ¹³C chemical shifts |
Data from a study on 1-amino-2,6-dimethylpiperidine. researchgate.net
In the absence of direct experimental data for the title compound, the theoretical predictions for ADP serve as a strong proxy. The vibrational modes would be expected to show characteristic peaks for the piperidine ring, the C-N stretching of the tertiary amine, and the N-H stretching and bending of the primary amine group. The NMR spectrum would be characterized by signals corresponding to the methyl groups, the piperidine ring protons, and the ethylamine chain protons, with their chemical shifts influenced by their local electronic and steric environments.
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
The rational design of novel chemical entities with specific, predictable reactivity and biological activity is a cornerstone of modern medicinal chemistry and materials science. For the parent compound, this compound, computational chemistry offers a powerful toolkit to design derivatives with finely tuned properties. By leveraging theoretical and computational methods, it is possible to explore vast chemical spaces, predict molecular properties, and prioritize synthetic targets, thereby accelerating the discovery process. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are integral to this design process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational and statistical approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that influence a particular outcome, a predictive model can be built.
In the context of piperidine derivatives, QSAR studies have been successfully employed to design new compounds with enhanced potency. For instance, a study on piperidine-based 2H-chromen-2-one derivatives developed a QSAR model to predict inhibitory activity against cholinesterase and monoamine oxidase enzymes. nih.gov The model's equation revealed that activity was significantly affected by descriptors such as the count of nitrogen atoms, specific electrotopological state indices (SdssCcount, SssOE-Index, SssCH2E-Index), and connectivity indices (T-2-2-7, ChiV6chain). nih.gov Based on this validated model, researchers designed 83 new derivatives from parent compounds and predicted their inhibitory concentrations (IC₅₀), identifying candidates with potentially superior activity. nih.gov
Similarly, another investigation focused on furan-pyrazole piperidine derivatives used a genetic algorithm (GA) to select relevant 2D and 3D autocorrelation descriptors for building a multiple linear regression (MLR) model. nih.gov This model, which demonstrated robust internal and external validation (r²: 0.742–0.832, Q²LOO: 0.684–0.796), guided the design of 15 new derivatives, from which six potent candidates were proposed for synthesis and further testing. nih.gov
Applying this strategy to this compound, one could generate a virtual library of derivatives by introducing various substituents on the piperidine ring or modifying the ethylamine side chain. A hypothetical QSAR-based design process is outlined in the table below.
Table 1: Hypothetical QSAR-Guided Design of this compound Derivatives
| Derivative | Structural Modification | Key Descriptors Modified | Predicted Reactivity/Activity Outcome |
| D-001 | Addition of a hydroxyl group to the ethylamine chain | Increased polarity (LogP), Hydrogen Bond Donor count | Enhanced aqueous solubility, potential for new hydrogen bond interactions with a target protein. |
| D-002 | Replacement of N-H in ethylamine with N-CH₃ | Increased lipophilicity, loss of a hydrogen bond donor | Altered binding affinity; may compensate for unfavorable polar interactions in a lipophilic pocket. nih.gov |
| D-003 | Introduction of a phenyl group at the 4-position of the piperidine ring | Increased molecular weight, Aromaticity, Rotatable bonds | Potential for π-π stacking interactions, increased binding affinity depending on the target's topology. |
| D-004 | Substitution of methyl groups with trifluoromethyl groups | Increased lipophilicity, altered electronic profile (electron-withdrawing) | Modified pKa of the piperidine nitrogen, altered metabolic stability and binding interactions. |
This table is a hypothetical representation based on established QSAR principles.
Structure-Based Design: Molecular Docking and Dynamics
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a highly effective strategy. Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction, often expressed as a docking score. nih.gov This allows for the virtual screening of compound libraries and provides insight into the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex.
For example, computational studies on various piperidine derivatives have utilized molecular docking to elucidate binding modes and guide structural modifications. Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the energetic contributions of individual amino acid residues. nih.gov Research on aminoethyl-substituted piperidines as σ₁ receptor ligands used MD simulations to reveal that differences in receptor affinity were due to varying interactions of the piperidine nitrogen and its substituents within a lipophilic binding pocket. nih.gov
In another study, a fragment-based QSAR model was combined with docking and MD simulations to design novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction. researchgate.net This integrated approach led to the identification of two top-scoring molecules from a combinatorial library, with their binding poses and stability analyzed in detail through MD simulations. researchgate.net
For this compound, a structure-based design workflow could involve docking the parent compound into a target active site, analyzing its binding pose, and then designing derivatives with functionalities that complement the target's surface.
Table 2: Structure-Based Design Strategy for Novel Derivatives
| Derivative | Proposed Modification | Target Interaction Goal | Computational Method | Predicted Outcome |
| D-005 | Elongate ethylamine chain to propylamine | Reach a distant hydrophobic pocket | Molecular Docking | Improved van der Waals contacts and higher binding affinity. nih.gov |
| D-006 | Add a carboxyl group to the ethylamine chain | Form a salt bridge with a basic residue (e.g., Lys, Arg) | Molecular Docking & MD Simulation | Significant increase in binding energy and specificity. |
| D-007 | Introduce a 4-hydroxy-phenyl group at the 4-position | Form a hydrogen bond with a polar residue (e.g., Ser, Thr) | Molecular Docking | Enhanced binding affinity and selectivity. |
| D-008 | Constrain the ethylamine side chain into a cyclic motif | Reduce conformational flexibility, improve binding entropy | Conformational Analysis & Molecular Docking | Increased potency and improved pharmacokinetic profile. mdpi.com |
This table is a hypothetical representation based on established structure-based design principles.
Through these rigorous computational investigations, novel derivatives of this compound can be rationally designed. The integration of ligand-based (QSAR) and structure-based (docking and MD) approaches provides a synergistic strategy to create new molecules with reactivity profiles that are precisely tailored for a specific chemical or biological application.
Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (B173736) in solution. The chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei provide a detailed picture of the connectivity and spatial arrangement of atoms within the molecule.
Multi-dimensional NMR for Complex Structural Elucidation and Stereochemistry
While one-dimensional ¹H and ¹³C NMR spectra offer initial structural information, multi-dimensional NMR techniques are crucial for unambiguous assignments and for defining the stereochemistry of the 2,6-disubstituted piperidine (B6355638) ring. The relative orientation of the two methyl groups (cis or trans) significantly influences the spectral parameters.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network within the molecule, confirming the proton connectivities in the piperidine ring and the ethylamine (B1201723) side chain. For instance, correlations would be observed between the methine protons at C2 and C6 and the adjacent methylene (B1212753) protons of the ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton to its directly attached carbon atom. It allows for the definitive assignment of the ¹³C chemical shifts based on the more easily assigned ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connection between the ethylamine side chain and the piperidine ring nitrogen, as a correlation between the N-CH₂ protons and the piperidine ring carbons (C2 and C6) would be expected.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining stereochemistry. In the case of the cis-isomer of this compound, a NOE would be expected between the axial protons at C2 and C6 and the axial protons at C3, C4, and C5. The spatial proximity of the methyl groups in the cis configuration would also lead to a characteristic NOE signal. The relative configuration of substituents on piperidine rings can be confirmed by observing NOE correlations. ipb.pt
| NMR Technique | Purpose in Analyzing this compound | Expected Observations |
| ¹H-¹H COSY | To establish proton-proton coupling networks. | Correlations between adjacent protons on the piperidine ring and ethylamine chain. |
| HSQC | To correlate protons with their directly attached carbons. | Direct correlation of each ¹H signal to its corresponding ¹³C signal. |
| HMBC | To identify long-range (2-3 bond) proton-carbon connectivities. | Correlation between N-CH₂ protons and C2/C6 of the piperidine ring. |
| NOESY | To determine through-space proximity and stereochemistry. | Specific NOEs would differentiate between cis and trans isomers based on the spatial arrangement of methyl groups and ring protons. ipb.pt |
Dynamic NMR for Conformational Exchange and Rotational Barriers
The 2,6-disubstituted piperidine ring is not static; it undergoes conformational exchange, primarily through ring inversion. Additionally, rotation around the N-C bond of the ethylamine substituent can be sterically hindered. Dynamic NMR, specifically Variable Temperature (VT) NMR, is used to study these processes. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange increases. From this data, the energy barriers (ΔG‡) for conformational changes, such as ring flipping and bond rotation, can be calculated. nih.gov For similar N-substituted piperidines, VT-NMR studies have successfully quantified the energetic barriers for the rotation of the N-substituent, providing insight into the steric and electronic factors governing the molecule's dynamic behavior. nih.gov
Mass Spectrometry (MS) Techniques for Mechanistic and Isotopic Labeling Studies
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₂₀N₂), which has a theoretical monoisotopic mass of 156.1626 Da. uni.lu This precise mass measurement is a critical step in confirming the identity of the compound, distinguishing it from isomers or other compounds with the same nominal mass.
| Adduct | Predicted m/z |
| [M+H]⁺ | 157.16992 |
| [M+Na]⁺ | 179.15186 |
| [M-H]⁻ | 155.15536 |
| [M]⁺ | 156.16209 |
| Data derived from predicted values for the cis-isomer. uni.lu |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For cyclic amines like this compound, fragmentation is often initiated by cleavage of the bonds alpha to the nitrogen atom. miamioh.edu
Expected fragmentation pathways for this compound would include:
Loss of the ethylamine side chain: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 2,6-dimethylpiperidine (B1222252) cation.
Ring opening: Alpha-cleavage within the piperidine ring is a common fragmentation route for cyclic amines. miamioh.edu This can lead to a series of characteristic fragment ions.
Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH₃) from the piperidine ring is also a plausible pathway.
The analysis of these fragmentation patterns is crucial for distinguishing between isomers and for identifying the compound in complex mixtures. researchgate.netnih.gov
X-ray Crystallography and Electron Diffraction for Solid-State Structure Elucidation
While NMR provides information about the structure in solution, X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional structure of a molecule in the solid state. These techniques can precisely determine bond lengths, bond angles, and the conformation of the molecule, including the chair or boat conformation of the piperidine ring and the orientation of its substituents. researchgate.netchapman.edu
For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its stereochemistry (cis or trans). researchgate.net The crystal structure would reveal the preferred conformation of the piperidine ring in the solid state, which is often a chair conformation to minimize steric strain. researchgate.net Furthermore, the analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds involving the primary amine group, which govern the macroscopic properties of the solid material. nih.govnih.gov Although a crystal structure for the title compound is not publicly available, analysis of related piperidine derivatives demonstrates that the piperidine ring can adopt various conformations, including distorted boat forms, depending on the nature and steric bulk of the substituents. researchgate.netnih.gov
| Technique | Information Obtained | Relevance to this compound |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguously determines the cis/trans isomerism and the solid-state conformation of the piperidine ring. researchgate.netchapman.edu |
| Electron Diffraction | Structural information for samples not suitable for X-ray crystallography (e.g., very small crystals, thin films). | An alternative method for obtaining solid-state structural data. |
Characterization of Polymorphs and Co-crystals
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and the formation of co-crystals can significantly influence the physicochemical properties of a compound. For "this compound," the exploration of polymorphism and co-crystallization is crucial for controlling its stability, and other material properties.
The study of polymorphism often begins with screening experiments where the compound is crystallized under various conditions (e.g., different solvents, temperatures, and pressures). rsc.org Each resulting crystalline form is then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). XRPD patterns are unique for each polymorph, acting as a fingerprint for identification. DSC can detect phase transitions between polymorphs, which appear as endothermic or exothermic events.
Co-crystals of "this compound" could be engineered by introducing a second molecule (a coformer) that can form non-covalent interactions, such as hydrogen bonds, with the primary amine or the tertiary amine of the piperidine ring. The selection of a suitable coformer is guided by principles of supramolecular chemistry. nih.gov For instance, carboxylic acids could form robust hydrogen bonds with the amine groups of the target molecule. The resulting co-crystals would be characterized by single-crystal X-ray diffraction to determine the precise arrangement of the molecules and the nature of the intermolecular interactions. researchgate.net
The investigation into the polymorphic and co-crystalline forms of related heterocyclic compounds has revealed that subtle changes in molecular conformation and packing can lead to significantly different properties. rsc.org For "this compound," the conformational flexibility of the piperidine ring and the ethylamine side chain suggests a propensity for polymorphism.
| Technique | Application in Polymorph/Co-crystal Characterization | Expected Outcome for this compound |
| X-Ray Powder Diffraction (XRPD) | Identification and differentiation of crystalline forms. | Unique diffraction patterns for each polymorph or co-crystal. |
| Differential Scanning Calorimetry (DSC) | Detection of phase transitions, melting points, and purity. | Thermograms showing distinct thermal events for different solid forms. |
| Single-Crystal X-Ray Diffraction | Determination of the three-dimensional crystal structure. | Precise bond lengths, angles, and intermolecular interactions. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent content. | Data on decomposition temperatures and the presence of solvates. |
Analysis of Intermolecular Interactions in Crystalline States
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For "this compound," the primary amine group is a strong hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a crystalline solid, providing precise locations of atoms and the geometry of intermolecular contacts. researchgate.netresearchgate.net In the crystalline state of "this compound," it is anticipated that N-H···N hydrogen bonds would be a dominant feature, potentially forming chains or more complex networks of molecules. The presence of the two methyl groups at the 2 and 6 positions of the piperidine ring will impose steric constraints that influence the possible packing arrangements. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. For "this compound," this analysis would likely highlight the importance of N-H···N hydrogen bonds, as well as weaker C-H···N and van der Waals interactions, in stabilizing the crystal lattice. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another valuable technique for probing the local environment of atoms in a crystalline solid. nih.gov 13C and 15N ssNMR could be used to distinguish between different polymorphs of "this compound," as the chemical shifts are sensitive to the local molecular packing and intermolecular interactions.
| Interaction Type | Expected Role in the Crystal Structure | Analytical Technique |
| N-H···N Hydrogen Bonds | Primary interaction dictating the supramolecular assembly. | Single-Crystal X-Ray Diffraction, Hirshfeld Surface Analysis |
| C-H···N Interactions | Secondary interactions contributing to crystal packing. | Single-Crystal X-Ray Diffraction, Hirshfeld Surface Analysis |
| van der Waals Forces | General attractive forces contributing to overall stability. | Hirshfeld Surface Analysis |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the strength of intermolecular interactions. These techniques are particularly useful for characterizing "this compound."
The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. The position and shape of these bands can be indicative of hydrogen bonding; a shift to lower frequencies and broadening of the peaks suggest stronger hydrogen bond interactions. ijseas.com The C-H stretching vibrations of the methyl and methylene groups would be observed between 2800 and 3000 cm⁻¹.
The piperidine ring itself has a series of characteristic vibrations, including ring stretching and deformation modes. researchgate.net The Raman spectrum would be particularly useful for observing the vibrations of the C-C backbone of the piperidine ring and the ethylamine chain. nih.gov
A comparative analysis of the IR and Raman spectra of different polymorphs or co-crystals of "this compound" would reveal subtle differences in the vibrational frequencies, reflecting the distinct molecular environments in each solid form. mdpi.com For instance, changes in the N-H stretching region would directly correlate with differences in the hydrogen-bonding patterns.
Theoretical calculations, using methods such as Density Functional Theory (DFT), can be employed to compute the theoretical vibrational spectra of "this compound." researchgate.net By comparing the calculated spectra with the experimental data, a detailed assignment of the vibrational modes can be achieved, leading to a more profound understanding of the molecule's structure and bonding.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance |
| N-H Stretch (primary amine) | 3300-3500 | IR, Raman | Indicates hydrogen bonding strength. |
| C-H Stretch (alkyl groups) | 2800-3000 | IR, Raman | Confirms the presence of methyl and methylene groups. |
| C-N Stretch | 1000-1250 | IR, Raman | Characteristic of the amine functional groups. |
| Piperidine Ring Vibrations | 800-1200 | IR, Raman | Fingerprint region for the heterocyclic ring structure. |
Applications of 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine in Catalysis and Advanced Organic Synthesis
Role as a Ligand in Transition Metal Catalysis
The presence of two nitrogen atoms allows 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine (B173736) to function as a bidentate ligand, chelating to transition metal centers. This chelation can form stable metal complexes, which are central to many catalytic processes. A structurally related compound, 2-(piperidin-1-yl)ethylamine, has been shown to form a four-coordinate, distorted tetrahedral complex with zinc(II), demonstrating the effective chelating ability of this class of diamines. nih.gov Palladium(II) compounds, in particular, often form complexes with amine ligands that are key intermediates in catalytic conversions. nih.govresearchgate.net The steric bulk provided by the two methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring can significantly influence the geometry and reactivity of the resulting metal complex, a crucial factor in designing selective catalysts. mdpi.com
For the application in asymmetric catalysis, a chiral version of the ligand is necessary to induce enantioselectivity in a reaction. nih.gov The 2,6-dimethylpiperidine (B1222252) unit of the title compound can exist as three stereoisomers: an achiral (R,S)- or meso-isomer, and a chiral enantiomeric pair, (R,R) and (S,S). By using an enantiomerically pure form, such as (2R,6R)- or (2S,6S)-2,6-dimethylpiperidine, as a precursor, a chiral derivative of this compound can be synthesized. Such chiral diamines are highly sought after as ligands for a wide range of asymmetric transformations. chemrxiv.org The development of novel chiral ligands is a crucial aspect of modern chemical synthesis, enabling the construction of complex chiral molecules in an enantioselective manner. nih.gov The combination of a chiral backbone with the specific steric and electronic properties of the ligand is key to achieving high levels of asymmetric induction.
The design of ligands is fundamental to controlling selectivity in transition metal catalysis. The 2,6-dimethyl groups on the piperidine ring of this compound create a sterically hindered environment around one of the coordinating nitrogen atoms. This steric bulk can play a critical role in dictating how a substrate approaches the metal center, thereby influencing chemo-, regio-, and stereoselectivity. For instance, in olefin polymerization, the steric hindrance of α-diamine nickel catalysts can enhance thermal stability and influence the properties of the resulting polymer. mdpi.com By modifying the ligand framework, catalysts can be fine-tuned to achieve desired outcomes in complex chemical transformations. mdpi.com
| Catalytic Application | Role of this compound | Key Structural Features | Potential Metal Partners |
| Asymmetric Hydrogenation | Chiral Ligand | Enantiopure (R,R) or (S,S) dimethylpiperidine moiety. | Rhodium, Iridium, Ruthenium mdpi.com |
| Asymmetric C-C Coupling | Chiral Ligand | Bidentate chelation, steric hindrance from methyl groups. | Palladium, Nickel, Copper chemrxiv.org |
| Olefin Polymerization | Ancillary Ligand | Steric bulk influencing polymer branching and molecular weight. | Nickel, Palladium mdpi.com |
| Cycloaddition Reactions | Ligand | Controls access of substrates to the catalytic center. | Zinc, Copper |
Utilization as a Chiral Auxiliary or Building Block in Complex Molecule Synthesis
Beyond its role as a ligand, the piperidine motif is a prevalent core structure in a vast number of natural products and pharmaceuticals. researchgate.net This makes derivatives like this compound valuable as building blocks for constructing more elaborate molecules.
The synthesis of natural products often relies on the use of pre-functionalized, chiral building blocks to construct complex molecular architectures efficiently. nih.govmdpi.comresearchgate.net An enantiomerically pure version of this compound could serve as a key fragment in the total synthesis of alkaloids or other nitrogen-containing bioactive compounds. The piperidine unit provides a robust scaffold that can be further elaborated, while the ethylamine (B1201723) side chain offers a reactive handle for introducing additional complexity.
Spiro and fused heterocyclic systems are important structural motifs found in many biologically active compounds. The bifunctional nature of this compound, possessing two distinct amine functionalities, makes it a suitable precursor for creating such systems. Through intramolecular reactions, such as cyclizations or condensations, the ethylamine chain can be used to form a new ring fused or spiro-annulated to the existing piperidine core.
Applications in Organocatalysis and Acid-Base Catalysis
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful tool in synthesis. Chiral diamines and their derivatives are prominent organocatalysts, capable of activating substrates through hydrogen bonding or by forming reactive intermediates. rsc.orgmdpi.com The structure of this compound, containing both a tertiary amine (a Lewis base) and a primary amine (a Brønsted base and nucleophile), suggests its potential as a bifunctional organocatalyst. For example, it could catalyze Michael additions, where the primary amine could form an enamine or iminium ion with a carbonyl compound, while the tertiary amine could act as an internal base or interact with other components of the reaction mixture. researchgate.net Chiral versions of the molecule could be employed in asymmetric organocatalysis, a field that has seen rapid growth and application in the synthesis of enantiomerically enriched compounds. rsc.org
Design and Synthesis of Novel Reagents Incorporating the Compound
The strategic design of new reagents from this compound leverages its distinct structural characteristics: a sterically hindered 2,6-dimethylpiperidine ring and a reactive primary ethylamine group. This combination allows for the creation of a diverse array of derivatives, including Schiff bases, urea (B33335) and thiourea (B124793) compounds, and their corresponding metal complexes, which can function as potent catalysts.
The synthesis of these novel reagents typically follows established, yet adaptable, chemical transformations. The primary amine of this compound serves as a key functional handle for derivatization.
Schiff Base Ligands and Their Metal Complexes
A common strategy for creating new catalytic entities involves the synthesis of Schiff base ligands through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of this compound, the terminal amine group readily reacts with various carbonyl compounds to form imines. These Schiff base ligands, possessing multiple coordination sites (the imine nitrogen and the piperidine nitrogen), are excellent candidates for forming stable complexes with transition metals.
General synthetic protocols for Schiff base ligand formation involve refluxing equimolar amounts of the diamine and a suitable aldehyde (e.g., salicylaldehyde (B1680747) or a derivative) in a solvent such as ethanol. researchgate.netmdpi.com The resulting Schiff base can then be complexed with a variety of metal salts, such as those of palladium(II), to yield catalytically active species. analis.com.myanalis.com.my The synthesis of palladium(II) complexes, for instance, often involves reacting the Schiff base ligand with a palladium precursor like palladium(II) acetate (B1210297) in a 2:1 ligand-to-metal molar ratio in a suitable solvent. analis.com.my
These metal complexes have shown significant promise in catalyzing important carbon-carbon bond-forming reactions. For example, palladium(II) Schiff base complexes are known to be effective catalysts for Heck and Suzuki coupling reactions, achieving high conversion rates of starting materials to the desired products under relatively mild conditions. researchgate.netanalis.com.my
Table 1: Representative Synthesis of a Schiff Base Ligand and its Palladium(II) Complex
| Step | Reactants | Reagents/Conditions | Product |
| 1. Ligand Synthesis | This compound, Salicylaldehyde | Ethanol, Reflux | Schiff base ligand |
| 2. Complexation | Schiff base ligand, Palladium(II) acetate | Ethanol, Reflux | Palladium(II)-Schiff base complex |
This table represents a generalized synthetic scheme based on established procedures for similar compounds.
Urea and Thiourea Derivatives as Organocatalysts
Another important class of reagents that can be synthesized from this compound are urea and thiourea derivatives. These are typically prepared by reacting the primary amine with an appropriate isocyanate or isothiocyanate. This reaction is generally straightforward and leads to the formation of compounds that can act as powerful hydrogen-bond donors, a key feature for many organocatalysts.
The synthesis of these derivatives opens the door to their application in asymmetric catalysis, particularly in reactions like the Michael addition. nih.gov The presence of the chiral, sterically demanding 2,6-dimethylpiperidine moiety, combined with the hydrogen-bonding capability of the urea or thiourea group, can create a chiral environment that influences the stereochemical outcome of a reaction.
Table 2: General Synthesis of Urea/Thiourea Derivatives
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Aryl isocyanate | N-Aryl urea derivative | Organocatalysis (e.g., Michael Addition) |
| This compound | Aryl isothiocyanate | N-Aryl thiourea derivative | Organocatalysis (e.g., Michael Addition) |
This table illustrates the general synthetic routes to urea and thiourea derivatives based on standard organic reactions.
The development of these novel reagents from this compound underscores the importance of scaffold-based design in modern catalysis. By strategically modifying this versatile building block, researchers can create a range of catalysts with tailored properties for specific applications in advanced organic synthesis. While detailed research findings on the catalytic performance of reagents derived specifically from this compound are emerging, the established reactivity patterns of similar piperidine-containing compounds suggest a promising future for this chemical entity in the field of catalysis.
Molecular Interactions and Mechanistic Studies of 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine Non Clinical Focus
Binding Affinity Studies with Isolated Biomolecules (e.g., Proteins, Nucleic Acids) in vitro
The interaction of small molecules with biomacromolecules is the cornerstone of pharmacology and molecular biology. The piperidine (B6355638) moiety is a prevalent feature in many biologically active compounds, and its derivatives have been extensively studied as ligands for various protein targets. These studies are critical for understanding potential pharmacological applications.
Derivatives of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (B173736) have been explored for their potential as antimicrobial agents and their ability to induce apoptosis in certain cancer cell lines. smolecule.com Such biological activities are predicated on the molecule's ability to bind to specific biological targets. For instance, studies on flexible piperidine-containing compounds have revealed their role as potent channel blockers for the N-methyl-D-aspartate (NMDA) receptor, a crucial target in neuroscience. researchgate.net The affinity of these interactions is often highly dependent on the stereochemistry of the piperidine ring and its substituents.
Further illustrating the binding potential of this structural class, a series of piperazinyl derivatives, which are structurally similar to piperidines, have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov Research in this area demonstrated that incorporating a 3,5-dimethyl-piperazin-1-yl group could yield compounds with nanomolar binding affinities, highlighting the significant role that the dimethyl substitution pattern can play in achieving high-potency molecular recognition. nih.gov
| Related Compound Class | Biomolecular Target | Observed Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| 1-(1,2-Diphenylethyl)piperidines | NMDA Receptor | Micromolar (µM) range | researchgate.net |
| Piperazinyl Quinazolin-4(3H)-ones | Cavα2δ-1 Subunit | Single-digit nanomolar (nM) range | nih.gov |
| N-(1-(pyrimidin-4-yl)piperidin-3-yl)amides | Kinesin Spindle Protein (KSP) | Low micromolar (µM) range | nih.gov |
The binding of a ligand like this compound to a receptor's binding pocket is governed by a combination of non-covalent forces. The nature and strength of these interactions determine the specificity and affinity of the binding event.
Hydrophobic Interactions: The 2,6-dimethylpiperidine (B1222252) ring is predominantly aliphatic and thus hydrophobic. This region of the molecule is likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues within a protein's binding site, such as leucine, isoleucine, and valine. Studies on pyrimidine (B1678525) derivatives targeting the Kinesin Spindle Protein (KSP) have shown that such hydrophobic interactions are critical for binding to the allosteric site of the enzyme. nih.gov
Hydrogen Bonding: The terminal primary amine (-NH2) of the ethylamine (B1201723) group is a classic hydrogen bond donor, while the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with appropriate residues like serine, threonine, or aspartate in a receptor, anchoring the ligand in a specific orientation.
Molecular docking studies on related piperidine-containing inhibitors have confirmed that a combination of hydrophobic interactions, aromatic π-π stacking (if aromatic moieties are present in the derivative), and hydrogen bonding is essential for efficient binding to enzyme targets like KSP. nih.gov The specific stereochemistry, such as the cis-conformation of the 2,6-dimethyl groups, can pre-organize the molecule into a shape that is complementary to the binding pocket, thereby enhancing affinity. rsc.org
Cell-free protein synthesis (CFPS) systems offer a powerful in vitro platform for producing proteins and studying their interactions with small molecules without the complexities of a living cell. mdpi.comfrontiersin.org These systems utilize translationally active cell lysates, which contain all the necessary machinery for protein synthesis, allowing for direct manipulation of reaction conditions. frontiersin.org This makes CFPS an ideal environment to investigate the mechanisms of enzyme inhibition or activation.
Research into compounds structurally related to this compound has pointed towards potential enzyme inhibitory activity. For example, investigations into its interaction with acetylcholinesterase, a key enzyme in the nervous system, suggest it could act as an inhibitor. smolecule.com In a broader study on cholinesterase inhibitors, a library of quinoline-based compounds featuring a piperidine moiety was synthesized and evaluated. mdpi.com This research revealed important structure-activity relationships (SAR), where the substitution pattern on the molecule played a critical role in inhibitory potency. mdpi.com Notably, in one series of compounds, the introduction of a 2,6-dimethyl substitution was found to have a detrimental effect on the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating that substitutions on the piperidine ring can significantly modulate enzyme interaction. mdpi.com
| Piperidine-Containing Compound Series | Target Enzyme | Observed Inhibitory Potency (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| (8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | AChE & BChE | 9.68 µM (AChE), 11.59 µM (BChE) | Demonstrates potent dual inhibition by piperidine-containing scaffolds. | mdpi.com |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | AChE & BChE | 9.68 µM (AChE), 11.59 µM (BChE) | The 3-chlorophenyl substituent on the thiosemicarbazone moiety enhanced potency. | mdpi.com |
The open nature of cell-free systems allows for the rapid screening of compound libraries against newly synthesized enzymes, facilitating the identification of inhibitors and the elucidation of their mechanisms (e.g., competitive, non-competitive, or allosteric inhibition). frontiersin.orgnih.gov
Intermolecular Interactions in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. nih.gov The structure of this compound, with its hydrogen bond donors/acceptors and hydrophobic regions, makes it a candidate for participating in supramolecular assemblies. The forces governing these interactions include hydrogen bonding, π-stacking (in derivatives), van der Waals forces, and hydrophobic effects. researchgate.netsemanticscholar.org
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The piperidine scaffold is a common guest in complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. mdpi.com
The primary motivation for forming such complexes is often to modify the physicochemical properties of the guest molecule. For example, encapsulating a piperidine-based drug within the hydrophobic cavity of a β-cyclodextrin can improve its water solubility, reduce its toxicity, and control its release. mdpi.com The formation of these inclusion complexes is an equilibrium process driven by the displacement of high-energy water molecules from the host's cavity and the establishment of favorable van der Waals contacts between the host and the guest. mdpi.com
While not studying the exact target compound, research on a variety of piperidine derivatives has demonstrated the successful formation of stable 1:1 or 1:2 guest-host complexes with β-cyclodextrin. mdpi.com Similarly, piperazine (B1678402) derivatives, which share a six-membered heterocyclic ring structure, have been shown to form host-guest complexes with cucurbit nih.govuril, a pumpkin-shaped macrocycle. researchgate.net Given these precedents, it is highly probable that this compound could act as a guest, with its dimethyl-piperidine portion fitting into the cavity of a suitable host molecule.
| Host Molecule | Guest Molecule Type | Primary Driving Force | Potential Application | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | Piperidine Derivatives | Hydrophobic Effect, van der Waals Forces | Improved solubility, reduced toxicity | mdpi.com |
| Cucurbit nih.govuril | Piperazine Dihydrochloride | Ion-Dipole Interactions, Hydrophobic Effect | Modulation of chemical properties | researchgate.net |
| 2,6-Bis(acylamino)pyridines | 4,4-Dimethylpiperidine-2,6-dione | Intermolecular Hydrogen Bonds | Formation of defined molecular associates | researchgate.net |
Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. nih.gov Molecules with both hydrophobic and hydrophilic (amphiphilic) regions can self-assemble in solution to form higher-order structures like micelles, vesicles, or nanofibers. escholarship.org
The structure of this compound possesses amphiphilic character. The dimethylpiperidine group is hydrophobic, while the protonated ethylamine tail is hydrophilic. This architecture is analogous to other molecular building blocks known to form self-assembled nanostructures. For instance, dipeptide building blocks connected by flexible linkers like ethylenediamine (B42938) have been shown to self-assemble into distinct architectures, including spherical assemblies and nanorods. nih.gov
The process of self-assembly is highly dependent on factors such as concentration, solvent polarity, temperature, and pH. nih.govresearchgate.net It is conceivable that under specific conditions, this compound could self-assemble in the following ways:
Micelle Formation: Above a critical concentration, the molecules could aggregate to form spherical micelles, with the hydrophobic piperidine groups forming the core and the hydrophilic ethylamine groups forming the outer corona, interacting with the aqueous solvent.
Vesicle/Bilayer Formation: Similar to lipids, a higher concentration or different solvent conditions could lead to the formation of bilayers, which may close upon themselves to form vesicles—hollow spheres with an aqueous core. This process has been observed in the self-assembly of lipids around nanoparticles. nih.gov
Nanofiber/Nanotube Formation: Directional interactions, such as intermolecular hydrogen bonding between the ethylamine groups of adjacent molecules, could promote one-dimensional growth, leading to the formation of nanofibers or nanotubes. researchgate.net Such structures have been observed in the self-assembly of polypeptoids, which can transition from micelles to nanofibers via vesicle intermediates. escholarship.org
This bottom-up approach to creating nanostructures is a powerful strategy in materials science, and the specific stereochemistry of the 2,6-dimethylpiperidine ring could introduce a level of control over the morphology of the resulting assemblies. nih.govresearchgate.net
Emerging Analytical Methodologies for Research on 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography remains a cornerstone for the separation and purification of chemical compounds. For "2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine," advanced chromatographic techniques are indispensable for ensuring the quality of research samples and for isolating it from complex mixtures. These methods are foundational for accurate downstream analysis and characterization.
The "this compound" molecule possesses chiral centers at the 2 and 6 positions of the piperidine (B6355638) ring, leading to the existence of stereoisomers. wikipedia.org The differential biological activity of enantiomers necessitates analytical methods capable of separating and quantifying them. Chiral chromatography is the premier technique for determining the enantiomeric excess (ee) of chiral compounds.
While specific chiral separation methods for "this compound" are not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally related piperidine derivatives. For instance, research on the chiral resolution of piperidine-2,6-diones using a Kromasil CHI-DMB chiral stationary phase (CSP) highlights the utility of high-performance liquid chromatography (HPLC) for separating piperidine-based enantiomers. nih.gov The separation mechanism in such cases often relies on hydrogen bonding and π-π interactions between the analyte and the chiral stationary phase. nih.gov For "this compound," a similar approach using a suitable CSP, potentially one designed for amines, would be a viable strategy. The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier, is critical for achieving baseline separation. nih.gov
The development of a chiral separation method would likely involve screening various commercially available chiral columns and optimizing the mobile phase composition and flow rate to achieve the best resolution between the enantiomers.
For the detection and quantification of "this compound" at low concentrations, particularly in complex biological or environmental samples, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. These techniques combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.
LC-MS/MS is particularly well-suited for the analysis of amines. The use of a triple quadrupole mass spectrometer (LC-MS-MS-QQQ) provides high sensitivity, often in the low or sub-microgram per liter range, due to the ease with which amines can be protonated for efficient ionization. gassnova.no A study on the simultaneous quantification of trace amines developed a highly sensitive LC-MS/MS assay that could be adapted for "this compound". rug.nl This often involves a derivatization step to improve the chromatographic behavior and sensitivity of the analyte. rug.nl
GC-MS is another powerful tool, especially for volatile compounds. For less volatile amines or those with poor chromatographic performance on GC columns, derivatization is a common strategy. gassnova.no For example, derivatization with reagents like pentafluorobenzoyl chloride can create derivatives with improved chromatographic properties suitable for GC analysis. oup.com The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte and its derivatives, as well as the complexity of the sample matrix.
Below is a table summarizing typical parameters for the GC-MS analysis of amine compounds, which could serve as a starting point for developing a method for "this compound."
| Parameter | GC-MS Conditions for Amine Analysis |
| Column | WCOT fused-silica CP-Sil-5CB-MS capillary column (25 m x 0.25-mm i.d., 0.4-μm film thickness) oup.com |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min oup.com |
| Injector Temperature | 280°C oup.com |
| Transfer Line Temp. | 305°C oup.com |
| Oven Program | A temperature program would be optimized to separate the analyte from other components. |
| Derivatization | Pentafluorobenzoyl chloride can be used to derivatize primary and secondary amine groups. oup.com |
| Detection | Mass detector operated in scan mode (e.g., m/z 45 to 650). oup.com |
| This table is interactive. Users can sort and filter the data. |
Specialized Electrophoretic Methods for Complex Mixture Analysis
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of complex mixtures. CE separates ions based on their electrophoretic mobility in an applied electric field. For charged species like protonated "this compound," CE can provide rapid and high-resolution separations.
A study on the simultaneous separation of amphetamine and piperazine (B1678402) designer drugs demonstrated the utility of CE with a chiral selector for resolving complex mixtures of structurally similar amines. nih.gov By employing a buffer at a low pH with a chiral additive like hydroxypropyl-β-cyclodextrin, both chiral and achiral separations can be achieved in a single run. nih.gov This approach could be adapted for the analysis of research samples containing "this compound" and its potential impurities or analogs. The use of UV detection or coupling CE to a mass spectrometer (CE-MS) would provide the necessary sensitivity and specificity for identification and quantification. The versatility of CE, with its various modes like capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), makes it a powerful tool for analyzing natural and synthetic products. mdpi.com
Electrochemical Methods for Redox Behavior and Reaction Monitoring
Electrochemical methods, such as voltammetry, offer a sensitive and often cost-effective approach for studying the redox behavior of electroactive compounds and for monitoring chemical reactions in real-time. The piperidine moiety and the ethylamine (B1201723) side chain in "this compound" may exhibit electrochemical activity that can be exploited for analytical purposes.
Research on the electrochemical behavior of piperine (B192125), a bioactive component of pepper containing a piperidine ring, has shown that it can be quantified using voltammetric sensors based on glassy carbon electrodes. researchgate.net The oxidation of piperine and its derivatives can be studied to understand their metabolic pathways, a technique that combines electrochemistry with LC-MS. mdpi.comnih.gov Similarly, the electrochemical oxidation of benzylpiperazine has been investigated, demonstrating that piperazine derivatives show distinct electrochemical signatures. researchgate.net
For "this compound," cyclic voltammetry could be used to investigate its oxidation and reduction potentials. This information is valuable for understanding its electronic properties and for developing quantitative methods based on techniques like square wave voltammetry, which can offer low limits of detection. researchgate.net
| Electrochemical Parameter | Value for a Piperidine-Containing Compound (Piperine) |
| Working Electrode | Glassy Carbon Electrode researchgate.net |
| Technique | Square Wave Voltammetry researchgate.net |
| Supporting Electrolyte | Britton-Robinson buffer (pH 7.36) researchgate.net |
| Linear Concentration Range | 8 to 48 µg/mL researchgate.net |
| Limit of Detection (LOD) | 2.4 µg/mL researchgate.net |
| This table is interactive. Users can sort and filter the data. |
Development of Chemical Sensors and Probes for Detection of Analogs
The development of chemical sensors and probes for the rapid and selective detection of "this compound" analogs is an emerging area of research. These devices could offer on-site and real-time monitoring capabilities, which are highly desirable in various research and industrial applications.
Recent advancements in materials science have led to the fabrication of highly sensitive chemical sensors for piperidine. For example, a sensor based on well-aligned zinc oxide (ZnO) nanorods grown on a fluorine-doped tin oxide (FTO) substrate has demonstrated ultra-high sensitivity for piperidine detection. researchgate.netkorea.ac.kr The high surface area and enhanced electrocatalytic activity of the nanostructured material are key to its performance, allowing for a low detection limit and a wide linear range. researchgate.net
The design of such sensors often involves modifying an electrode surface with a material that has a specific affinity for the target analyte or can catalyze its electrochemical reaction. By tailoring the sensing material, it may be possible to develop sensors that are selective for "this compound" or a class of its analogs. These sensors could be based on electrochemical, optical, or other transduction principles. The development of such tools would significantly enhance the ability to study the distribution and fate of these compounds in various systems.
Future Research Perspectives and Grand Challenges in 2 2,6 Dimethyl Piperidin 1 Yl Ethylamine Chemistry
Innovations in Sustainable Synthesis and Scalability from an Academic Perspective
The traditional synthesis of piperidine (B6355638) derivatives often involves multi-step processes that may not be efficient or environmentally benign. A significant challenge and area of innovation lies in developing sustainable and scalable methods for producing 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (B173736) and its analogs.
Catalytic and Enantioselective Methods: Future research will likely focus on catalytic routes that offer high atom economy and stereoselectivity. For instance, the development of catalytic dynamic resolution (CDR) for producing enantiomerically pure 2,6-disubstituted piperidines represents a sophisticated approach. nih.gov This methodology can be extended to the synthesis of chiral precursors for this compound, providing access to specific stereoisomers. nih.gov Such methods often rely on chiral ligands and metal catalysts to control the stereochemical outcome of the reaction. nih.govua.es
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |
| Catalytic Dynamic Resolution | Enantioselective synthesis of 2-substituted piperidines using chiral ligands and subsequent functionalization. nih.gov | High enantiomeric purity, access to specific stereoisomers. | Asymmetric Catalysis |
| Flow Chemistry | Continuous processing in microreactors or flow systems, allowing precise control over reaction parameters. ijprajournal.comuniqsis.com | Enhanced safety, improved heat transfer, easier scale-up, potential for multi-step integration. durham.ac.uk | Process Chemistry, Green Chemistry |
| Hydroamination | Direct addition of an amine N-H bond across a carbon-carbon multiple bond, offering 100% atom economy. ua.es | High atom efficiency, reduced waste. | Organometallic Catalysis |
Flow Chemistry for Scalability: The implementation of flow chemistry presents a transformative approach to the synthesis of this compound. ijprajournal.com Continuous flow processes enable superior control over reaction conditions such as temperature and pressure, which can lead to higher yields and purity. uniqsis.commdpi.com Furthermore, flow chemistry intrinsically enhances safety by minimizing the volume of hazardous intermediates at any given time and facilitates rapid scalability from laboratory to industrial production without extensive redevelopment. uniqsis.comdurham.ac.uk A potential multi-step flow synthesis could be designed to construct the piperidine ring and append the ethylamine (B1201723) side chain in a continuous, automated sequence.
Exploration of Novel Reactivity and Uncharted Chemical Space
The unique structure of this compound, particularly the sterically hindered yet conformationally mobile piperidine ring, opens avenues for exploring new reactivity and expanding into uncharted chemical space.
Coordination Chemistry and Ligand Design: The bidentate nature of the molecule, with two nitrogen atoms, makes it an interesting ligand for forming metal complexes. nih.gov Research has shown that the simpler analog, 2-(piperidin-1-yl)ethylamine, can chelate to metal centers like zinc(II), forming distorted tetrahedral geometries. nih.gov Future work could explore the coordination chemistry of the 2,6-dimethyl substituted version with a variety of transition metals, investigating how the steric bulk of the methyl groups influences coordination geometry, complex stability, and catalytic activity of the resulting metallo-organic compounds.
Derivatization and Fragment-Based Discovery: This compound is an ideal starting point for creating libraries of novel three-dimensional (3D) molecular fragments for drug discovery. whiterose.ac.uk The "saturation" of a flat aromatic ring (like pyridine) to a 3D piperidine scaffold dramatically increases shape diversity with only a minor increase in molecular weight. whiterose.ac.uk By functionalizing the primary amine or the piperidine ring itself, a vast chemical space can be explored. These derivatives could be screened for various biological activities, as has been demonstrated with other complex piperidine structures. smolecule.comeurekaselect.com
| Reaction Type | Potential Products/Applications | Fundamental Concept |
| N-Functionalization | Amides, sulfonamides, ureas, thioureas with diverse substituents. mdpi.comsmolecule.com | Exploring structure-activity relationships. |
| Coordination to Metals | Novel metal-organic complexes with unique catalytic or material properties. nih.gov | Ligand design, coordination chemistry. |
| Oxidation/Reduction | Formation of N-oxides or further reduction of potential precursors. smolecule.com | Exploring redox properties of hindered amines. |
| Ring Modification | Further substitution on the piperidine ring via methods like lithiation. nih.govwhiterose.ac.uk | Accessing novel 3D scaffolds. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery
The synergy between synthetic chemistry and computational tools like artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery of new molecules. nih.gov This approach is highly applicable to the exploration of derivatives of this compound.
Predictive Modeling and In Silico Screening: AI and ML algorithms can be trained on existing chemical and biological data to predict the properties of novel, virtual compounds. nih.govaip.org For instance, a computational workflow could generate a virtual library of thousands of derivatives of this compound. ML models could then predict their binding affinity to specific biological targets, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, or other relevant characteristics. nih.gov This in silico screening process drastically narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving significant time and resources. nih.govmdpi.com
Autonomous Experimentation: A grand challenge in this area is the development of autonomous or "self-driving" laboratories where AI algorithms not only design new molecules but also control robotic systems to synthesize and test them. aip.org An AI could propose a novel derivative, devise a synthetic route using flow chemistry, and analyze the results from automated spectroscopy and bioassays. The data from these experiments would then be fed back into the model to refine its predictions for the next cycle of discovery.
Addressing Fundamental Questions in Heterocyclic and Amine Chemistry Through this Compound as a Model System
The specific stereochemical and electronic properties of this compound make it an excellent model system for probing fundamental questions in physical organic and heterocyclic chemistry.
Conformational Analysis and Steric Effects: The 2,6-dimethyl substitution pattern creates significant steric hindrance and locks the piperidine ring into a preferred chair conformation, typically with the methyl groups in equatorial positions to minimize steric strain. whiterose.ac.ukwikipedia.org This well-defined conformation makes it a valuable tool for studying how steric hindrance affects the basicity of the nitrogen atoms, the kinetics of N-alkylation or acylation, and the stereochemical outcome of reactions at adjacent positions. nih.gov Comparing its reactivity to less hindered piperidines can provide quantitative data on the influence of these non-bonding interactions.
Exploring 3D Chemical Space: In medicinal chemistry, there is a major push to move beyond flat, two-dimensional molecules. whiterose.ac.uk The isomeric complexity of dimethyl piperidines compared to dimethyl pyridines serves as a classic illustration of how scaffold saturation generates 3D diversity. whiterose.ac.uk This compound and its isomers can be used as model systems to develop new synthetic methodologies for accessing diverse 3D shapes and to create new descriptors for quantifying molecular three-dimensionality, which can then be used in computational drug design.
Q & A
Q. What are the recommended synthetic routes for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, and how can purity be optimized?
The compound can be synthesized via reductive amination of 2,6-dimethylpiperidine with acetaldehyde, followed by purification through fractional distillation or column chromatography. Key parameters include pH control during the reaction (optimal pH 6–8) and use of catalysts like sodium cyanoborohydride to enhance selectivity. Purity (>95%) can be verified via HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : - and -NMR to identify proton environments (e.g., methyl groups at δ ~1.0 ppm) and carbon backbone.
- X-ray crystallography : For absolute stereochemical determination, single-crystal analysis is recommended, as demonstrated for analogous piperidine derivatives .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHN, MW 156.27) .
Q. What solvent systems are compatible with this compound in experimental setups?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water at acidic pH (<4.0). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffered saline to avoid precipitation. Solubility in ethanol and methanol is limited (~5 mg/mL) .
Advanced Research Questions
Q. How do stereochemical variations in the piperidine ring influence the compound’s interactions with biological targets?
The 2,6-dimethyl substitution imposes conformational rigidity on the piperidine ring, favoring equatorial positioning of methyl groups. This rigidity may enhance binding selectivity to amine receptors (e.g., GPCRs) by reducing entropic penalties. Computational docking studies (using AutoDock Vina) paired with mutagenesis assays can map binding pockets and identify critical residues .
Q. What strategies resolve contradictions in activity data across enzymatic assays?
Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents). For example:
- Compare results under standardized buffer systems (e.g., Tris-HCl vs. phosphate buffers).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescence/quenching artifacts.
- Validate findings with orthogonal methods like surface plasmon resonance (SPR) .
Q. Can this compound act as a ligand in transition-metal catalysis, and what mechanistic insights apply?
The tertiary amine group can coordinate to metals like Pd or Ir, as seen in analogous piperidine-ethylamine ligands used in cross-coupling reactions. Key factors include:
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or pkCSM can estimate:
- Lipophilicity (LogP ~1.5), indicating moderate membrane permeability.
- BBB penetration : Low probability due to polar surface area (TPSA ~24 Ų).
- Metabolic stability : CYP2D6 is the primary metabolizing enzyme; validate with hepatic microsome assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
